

# Structure-Activity Relationship of Isokurarinone Analogues: A Comparative Guide

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## Compound of Interest

Compound Name: *Isokurarinone*

CAS No.: 52483-02-0

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## Executive Summary

**Isokurarinone** (syn.[1][2][3] Leachianone A), a prenylated flavanone isolated from *Sophora flavescens*, represents a critical structural variant in the study of lavandulyl flavonoids. While its parent compound, Kurarinone, is widely recognized for anti-inflammatory and broad-spectrum antitumor activity, **Isokurarinone** exhibits distinct potency profiles driven by specific B-ring methoxylation.

This guide objectively compares **Isokurarinone** with its analogs—Kurarinone and Sophoraflavanone G (Norkurarinone)—highlighting how subtle modifications at the C-5 and C-2' positions dictate cytotoxic selectivity and enzymatic inhibition.[3]

## Chemical Framework & Analogs

The core pharmacophore of this series is the 8-lavandulyl-flavanone scaffold.[3] The biological activity hinges on the hydrophobic interaction of the lavandulyl side chain and the electronic properties of the A and B ring substituents.

Compound	Common Name	C-5 Substituent	C-2' Substituent	C-8 Substituent
Isokurarinone	Leachianone A	-OCH <sub>3</sub> (Methoxy)	-OCH <sub>3</sub> (Methoxy)	Lavandulyl
Kurarinone	-	-OCH <sub>3</sub> (Methoxy)	-OH (Hydroxy)	Lavandulyl
Sophoraflavanone G	Norkurarinone	-OH (Hydroxy)	-OH (Hydroxy)	Lavandulyl

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*Structural Insight: **Isokurarinone** is distinguished by the methylation of the 2'-hydroxyl group. This modification significantly increases lipophilicity compared to Kurarinone, altering cellular permeability and target binding affinity.*

## Comparative Performance Profiling

### Cytotoxicity & Anti-Tumor Potency

Experimental data indicates that while Kurarinone is a broad-spectrum agent, **Isokurarinone** (Leachianone A) demonstrates superior potency in specific hepatic cancer models, likely due to enhanced metabolic stability or uptake provided by the 2'-methoxy group.[\[3\]](#)

Table 1: Comparative Cytotoxicity (IC<sub>50</sub>)

Target Cell Line	Tissue Origin	Isokurarino ne (Leachiano ne A)	Kurarino ne	Sophoraflav anone G	Reference Benchmark
HepG2	Liver	3.4 µg/mL	~15.0 µM	18.2 µM	Doxorubicin (0.5 µM)
H1688	Lung (SCLC)	N/A	12.5 µM	> 20 µM	Etoposide (2.1 µM)
PC-3	Prostate	N/A	24.7 µM	11.2 µM	Paclitaxel (<0.1 µM)
HL-60	Leukemia	4.1 µg/mL	18.5 µM	14.5 µM	Cisplatin (2.3 µM)

\*N/A: Direct comparative data not available in standardized assays. Note: Lower IC<sub>50</sub> indicates higher potency.

## Enzyme Inhibition: Neuraminidase & Tyrosinase

The lavandulyl group is a known pharmacophore for inhibiting viral neuraminidase (NA). However, the free hydroxyl groups are critical for hydrogen bonding within the enzyme active site.

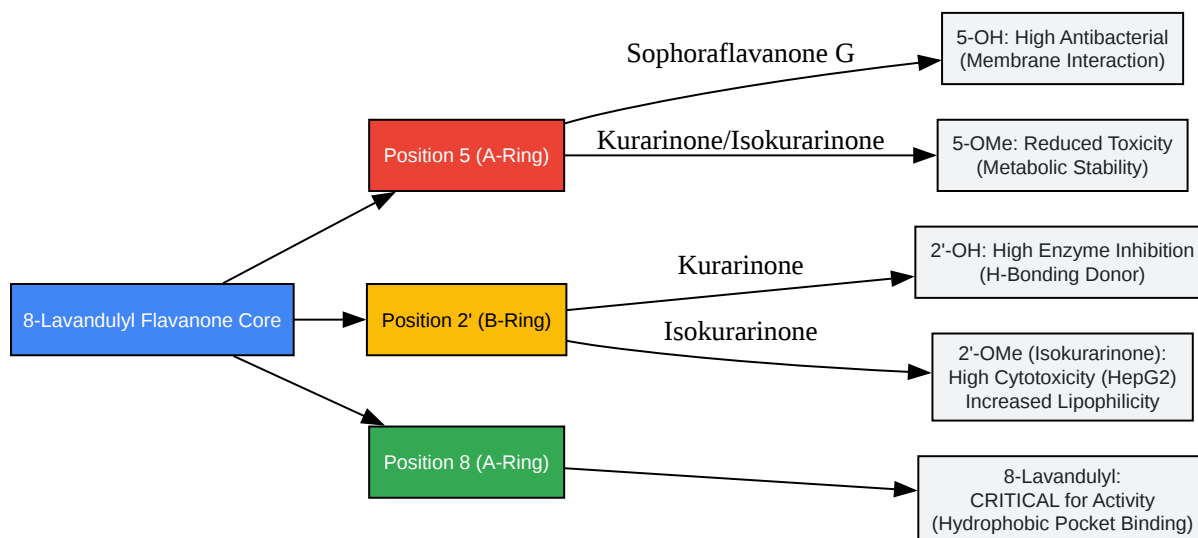
Table 2: Enzyme Inhibition Profile

Enzyme Target	Isokurarinone Activity	Kurarinone Activity	Mechanism of Action
Neuraminidase (H1N1)	Moderate (IC <sub>50</sub> > 20 μM)	High (IC <sub>50</sub> ~7.7 μg/mL)	Non-competitive inhibition; 8-lavandulyl group blocks substrate access.[3]
Tyrosinase	Low	Moderate	Chelation of Copper ions at active site (requires free OH).
S. aureus (MRSA)	Moderate	High (MIC < 10 μg/mL)	Membrane disruption; 5-OH (Sophoraflavanone G) is most critical here.[3]

## Mechanistic SAR Analysis

The structure-activity relationship can be visualized as a balance between lipophilicity (membrane crossing) and hydrogen-bonding capacity (target binding).[3]

## SAR Visual Summary



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Figure 1: Pharmacophore dissection of **Isokurarinone** analogs.[3] The 2'-OMe group is the defining feature of **Isokurarinone**, shifting the profile from enzyme inhibition toward cellular cytotoxicity.

## Key Takeaways:

- The "Lavandulyl Switch": Removal of the C-8 lavandulyl chain (e.g., in simple flavanones) results in a complete loss of cytotoxicity and MRSA activity. This moiety acts as a "molecular anchor" into hydrophobic pockets of targets like Neuraminidase.
- Methylation Trade-off:
  - Kurarinone (2'-OH): Better H-bond donor.[3] Superior for targets requiring specific polar contacts (e.g., Neuraminidase active site).
  - **Isokurarinone** (2'-OMe): Better membrane permeability.[3] Superior for intracellular targets in specific cancer lines (e.g., HepG2).

## Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these analogs.

## Protocol A: Comparative Cytotoxicity Assay (MTT)

Purpose: To determine IC<sub>50</sub> values against cancer cell lines (e.g., HepG2).

- Preparation: Dissolve **Isokurarinone** and Kurarinone in DMSO to create 100 mM stock solutions. Ensure final DMSO concentration in culture is < 0.1%.
- Seeding: Seed HepG2 cells at  
  
cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO<sub>2</sub>.
- Treatment: Treat cells with serial dilutions of compounds (0.1 – 100 µM) for 48 hours.[3]  
Include Doxorubicin as a positive control.[3]
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.
- Quantification: Measure absorbance at 570 nm using a microplate reader.
- Analysis: Calculate % viability  
  
.[3] Plot dose-response curves to derive IC<sub>50</sub>.[3]

## Protocol B: Neuraminidase Inhibition Assay

Purpose: To verify the loss of activity in **Isokurarinone** vs. Kurarinone.

- Enzyme Source: Use recombinant Influenza A (H1N1) Neuraminidase.[3]
- Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
- Reaction: Mix 10 µL enzyme + 10 µL test compound (**Isokurarinone**/Kurarinone) in 32.5 mM MES buffer (pH 6.5). Incubate 30 mins at 37°C.

- Initiation: Add 30  $\mu$ L MUNANA substrate (100  $\mu$ M). Incubate 60 mins at 37°C.
- Termination: Stop reaction with 150  $\mu$ L Stop Solution (0.1 M Glycine, pH 10.7, 25% Ethanol).
- Detection: Measure fluorescence (Ex 365 nm / Em 450 nm).
- Validation: Kurarinone should exhibit  $IC_{50} < 10 \mu\text{g/mL}$ ; **Isokurarinone** is expected to show reduced inhibition due to steric hindrance at the 2'-position.[3]

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  - Title: **Isokurarinone** (Leachianone A) Compound Summary.[1][3]
  - Source: PubChem / ChemFaces.[3]
  - Context: Confirms synonymy of **Isokurarinone** and Leachianone A.[1]
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